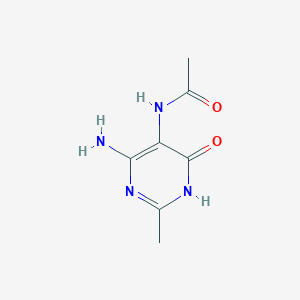

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide

Description

Properties

CAS No. |

98011-06-4 |

|---|---|

Molecular Formula |

C7H10N4O2 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

N-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C7H10N4O2/c1-3-9-6(8)5(7(13)10-3)11-4(2)12/h1-2H3,(H,11,12)(H3,8,9,10,13) |

InChI Key |

GHSARBDFSQBRRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)NC(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with guanidine to form 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester. This intermediate is then treated with ammonia to introduce the amino group at position 6. Finally, the ester group is converted to an acetamide group through a reaction with acetic anhydride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, hydroxyl derivatives, and acylated compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine-Based Acetamides

Key Structural Analogues :

- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (): This compound shares the dihydropyrimidinone core but differs in substituents: a thioether linkage at the 2-position and a phenoxy-phenyl acetamide group. The melting point (224–226°C) and NMR data (δ 12.45 ppm for NH-3) suggest strong hydrogen bonding, a feature likely shared with the target compound due to its amino group .

- N-(3-Substituted Phenyl)-2,2,2-Trichloro-acetamides (): Meta-substituted phenylacetamides (e.g., 3-CH3, 3-Cl) exhibit distinct solid-state geometries influenced by electron-withdrawing/donating groups. The target compound’s amino group at the 6-position may similarly affect crystal packing and solubility. For instance, electron-withdrawing groups (e.g., Cl) reduce solubility, whereas the amino group in the target compound could enhance aqueous solubility via hydrogen bonding .

Heterocyclic Acetamide Derivatives

Benzothiazole-Based Analogues (): Compounds like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide replace the dihydropyrimidinone core with a benzothiazole ring. The benzothiazole’s aromaticity and trifluoromethyl group confer greater metabolic stability and electrophilic character compared to the target compound’s hydrogen-bonding-prone dihydropyrimidinone. This structural divergence highlights trade-offs between bioavailability and target specificity .

Thiazolidinone-Acetamide Hybrids (): Hybrids such as (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide integrate thiazolidinone and indole moieties. Unlike the target compound, these hybrids exhibit extended conjugation, altering UV absorption and redox properties. The dihydropyrimidinone core in the target compound may offer superior π-stacking interactions in enzyme binding compared to planar thiazolidinones .

Hypothetical Data Table for Comparative Analysis

Research Implications and Gaps

The target compound’s amino and methyl substituents position it as a promising scaffold for drug discovery, particularly in diseases where hydrogen bonding and moderate solubility are critical. However, the absence of direct pharmacological data in the evidence necessitates further experimental validation. Comparative studies with benzothiazole and thiazolidinone analogues () suggest that hybridizing the dihydropyrimidinone core with other heterocycles could optimize bioactivity.

Biological Activity

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring both an amino group and an acetamide functional group, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Research indicates that this compound exhibits significant biological activity through various mechanisms. It has been investigated for its potential as:

- Enzyme Inhibitor : The compound interacts with specific enzymes, modulating their activity and influencing cellular pathways.

- Receptor Modulator : It binds to various receptors, affecting signal transduction processes.

Anticancer Activity

This compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 0.40 | Induction of apoptosis |

| A549 | 0.15 | Microtubule disruption |

| MCF-7 | 0.25 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound may disrupt microtubule dynamics and induce cell cycle arrest, leading to cancer cell death .

Antiviral Activity

This compound has also been studied for its antiviral properties. It has shown potential in inhibiting viral replication in vitro, particularly against RNA viruses such as Hepatitis C virus (HCV). The compound's IC50 values against NS5B RNA polymerase were reported at approximately 32 µM .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Contains a bromine substituent | Enhanced biological activity due to halogen substitution |

| N-(2-Methylpyrimidinyl)acetamide | Features a methyl group on the pyrimidine ring | Variability in biological activity based on substitution pattern |

| N-(6-Nitroquinazolinone)acetamide | Incorporates a nitro group | Known for potent antibacterial properties |

This compound is distinguished by its specific arrangement of functional groups, which confers unique chemical and biological properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : A study evaluated the effects of this compound on human tumor cell lines. The results indicated significant antiproliferative effects across multiple cancer types .

- Mechanistic Studies : Molecular docking simulations have provided insights into how this compound interacts with target enzymes and receptors, elucidating its potential mechanisms of action .

- Toxicity Assessment : Preliminary toxicity studies have shown that at therapeutic concentrations, the compound exhibits minimal cytotoxic effects on normal cells .

Q & A

Basic: What are the common synthetic routes for preparing N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide, and how is purity validated?

Answer:

Synthesis typically involves condensation reactions between pyrimidine precursors and acetamide derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or cyclization under controlled conditions (e.g., reflux in DMSO or ethanol at 60–80°C) . Purification methods include recrystallization or column chromatography. Purity is validated using:

- 1H NMR : Key peaks include δ ~12.50 ppm (NH protons), δ ~2.19 ppm (CH3), and δ ~4.12 ppm (SCH2 in analogs) .

- Elemental analysis : Matching calculated and observed values for C, N, and S (e.g., ΔC < 0.1%) .

- Mass spectrometry : [M+H]+ peaks confirm molecular weight .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

Single-crystal X-ray diffraction is the gold standard. The process involves:

- Growing crystals via slow evaporation (e.g., using DMSO/water mixtures) .

- Data collection on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Structure solution and refinement using SHELX programs (e.g., SHELXL for refinement, SHELXS for direct methods). Parameters like R-factor (< 0.05) and data-to-parameter ratios (> 10:1) ensure accuracy .

Advanced: How can reaction conditions be optimized to improve yields of analogous pyrimidine-acetamide derivatives?

Answer:

Yield optimization strategies include:

- Temperature control : Higher yields (80%) are achieved at 70–80°C versus lower temperatures (60% at 50°C) .

- Catalyst selection : Using Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to accelerate cyclization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Stoichiometric ratios : Excess acetamide (1.2–1.5 eq.) improves coupling efficiency .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational models for this compound?

Answer:

Contradictions (e.g., NMR shifts vs. DFT-predicted values) require:

- Cross-validation : Compare X-ray crystallographic bond lengths/angles with computational geometry .

- Solvent effects : Simulate NMR chemical shifts using implicit solvent models (e.g., PCM in Gaussian).

- Dynamic effects : Account for tautomerism or conformational flexibility via MD simulations .

- Error analysis : Statistically assess experimental vs. theoretical deviations (e.g., RMSD < 0.01 Å for bond lengths) .

Advanced: What methodological approaches are recommended for evaluating the biological activity of this compound?

Answer:

Design robust assays by:

- In vitro testing : Antimicrobial activity via MIC assays against E. coli or C. albicans .

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

- Structural analogs : Compare bioactivity with related pyrimidine derivatives (e.g., antifungal EC50 values) .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELX, and how are they addressed?

Answer:

Challenges include:

- Disorder : Methyl or acetamide groups may exhibit positional disorder. Address with PART instructions and ISOR restraints in SHELXL .

- Twinned data : Use TWIN/BASF commands for twinned crystals (e.g., non-merohedral twinning) .

- Hydrogen bonding : Refine NH/O interactions with DFIX constraints to match neutron diffraction data .

- High-resolution limits : For low-resolution data (< 1.0 Å), employ TLS parameterization to model thermal motion .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

SAR strategies include:

- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the pyrimidine 2- or 4-positions .

- Bioisosteric replacement : Replace acetamide with sulfonamide or urea moieties .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond donors/acceptors .

- Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate logP, PSA, and IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.